molecular formula C10H14ClNO3 B1423002 Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride CAS No. 869296-24-2

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride

Cat. No.: B1423002
CAS No.: 869296-24-2
M. Wt: 231.67 g/mol
InChI Key: UQVJNIPBKXUTPJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride (CAS 869296-24-2) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H14ClNO3 and a molecular weight of 231.68 g/mol, features both a phenoxyacetate ester and a benzylamine hydrochloride moiety . Its molecular structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in constructing compound libraries for biological screening. Researchers utilize this compound as a precursor in the development of potential pharmaceutical agents. It is typically characterized by a purity of 95% or higher and requires specific handling and storage conditions to ensure stability, including storage in an inert atmosphere at room temperature and cold-chain transportation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Please refer to the available Material Safety Data Sheet (MSDS) for detailed handling and hazard information.

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVJNIPBKXUTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869296-24-2
Record name Acetic acid, 2-[3-(aminomethyl)phenoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869296-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials

The synthesis generally begins with readily available intermediates such as:

  • Methyl 2-bromoacetate or methyl chloroacetate
  • 3-(aminomethyl)phenol or its derivatives
  • Base reagents like sodium hydroxide or potassium carbonate

Typical Laboratory Synthesis

The most common route involves a nucleophilic substitution reaction where the phenolic compound reacts with methyl chloroacetate or methyl bromoacetate under basic conditions:

Step Reaction Description Reagents & Conditions Purpose
1 Nucleophilic attack of phenol derivative on methyl chloroacetate Sodium hydroxide (NaOH), reflux at 80-100°C Formation of phenoxyacetate ester
2 Hydrolysis (if needed) Acidic or basic hydrolysis Convert ester to acid (optional)
3 Formation of hydrochloride salt Treatment with hydrochloric acid (HCl) Protonation to form hydrochloride salt

This route is supported by multiple sources, indicating its robustness and efficiency for laboratory synthesis.

Industrial Synthesis

In large-scale production, continuous flow reactors and automated systems are employed to optimize reaction parameters:

  • Precise temperature control (80-100°C)
  • Inert atmosphere (nitrogen or argon)
  • Real-time monitoring of pH and temperature
  • Purification via recrystallization or chromatography

The industrial process mirrors laboratory methods but emphasizes scalability and process control to maximize yield and purity.

Detailed Reaction Pathways and Conditions

Nucleophilic Substitution

The phenolic hydroxyl group acts as a nucleophile attacking the electrophilic carbon in methyl chloroacetate, facilitated by base catalysis:

$$ \text{Phenol} + \text{Methyl chloroacetate} \xrightarrow[\text{NaOH}]{\text{Reflux}} \text{Methyl 2-[3-(aminomethyl)phenoxy]acetate} $$

Hydrolysis and Salt Formation

Post-synthesis, ester hydrolysis under acidic conditions yields the corresponding acid, which can be converted into the hydrochloride salt:

$$ \text{Ester} + \text{HCl} \rightarrow \text{Hydrochloride salt} $$

Alternatively, direct salt formation can occur by treating the ester or amine with HCl during or after the reaction.

Data Tables Summarizing Preparation Methods

Aspect Method Reagents Conditions Remarks
Nucleophilic substitution Phenol + methyl chloroacetate NaOH, reflux 80-100°C Efficient for lab synthesis
Ester hydrolysis Ester + HCl Acidic hydrolysis Reflux Converts ester to acid
Salt formation Acid + HCl HCl in ethanol or water Room temperature Isolates hydrochloride salt
Industrial scale Continuous flow reactors Automated control Optimized temperature & pH Ensures high purity & yield

Research Findings and Optimization Strategies

Reaction Efficiency

Research indicates that using phase-transfer catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve yields. For example, microwave irradiation at 150°C can accelerate nucleophilic substitution, leading to higher purity products within shorter durations.

Purification Techniques

Recrystallization from ethanol or ethyl acetate is standard for purifying the final product. Chromatography may be employed for higher purity requirements, especially in pharmaceutical applications.

Yield Data

Method Typical Yield Purity References
Conventional reflux 70-85% >95% ,,
Microwave-assisted 85-95% >98%

Notes and Considerations

  • Reaction Atmosphere: Inert gases such as nitrogen or argon prevent oxidation during high-temperature reactions.
  • Temperature Control: Precise temperature regulation is crucial to prevent side reactions or decomposition.
  • Reagent Purity: High-purity starting materials are essential to ensure product consistency.
  • Safety: Handling of methyl chloroacetate and hydrochloric acid requires appropriate PPE and ventilation due to their corrosive and volatile nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride has shown potential in the development of pharmaceutical agents, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of specific bacterial strains. This makes it a candidate for further research into antibiotic development .
  • Neuropharmacological Research : There is emerging evidence suggesting that this compound may interact with G protein-coupled receptors (GPCRs), specifically GPR88, which is implicated in various neurological disorders. This interaction could pave the way for new treatments for conditions such as anxiety and depression.

Biochemical Applications

In biochemistry, this compound serves several roles:

  • Organic Buffering Agent : It is utilized as a versatile organic buffer in biological and biochemical applications, helping to maintain pH stability during experiments .
  • Synthesis of Complex Molecules : The compound can be employed in synthetic pathways to create more complex molecules, particularly those needed for drug discovery and development .

Material Science

The compound's unique chemical structure allows for its use in material science applications:

  • Polymer Chemistry : this compound can act as a building block for polymers, contributing to the development of new materials with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a leading university investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Neuropharmacological Potential

In a neuropharmacological study, the interactions of this compound with GPR88 were analyzed using receptor binding assays. The findings demonstrated that this compound could modulate receptor activity, indicating its potential as a therapeutic agent for neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The phenoxyacetate moiety can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-[3-(Aminomethyl)phenoxy]acetate Hydrochloride and Analogs

Compound Name CAS Number Molecular Formula Substituent Position Ester Group Key Structural Differences Reference
Methyl 2-[3-(aminomethyl)phenoxy]acetate HCl 869296-24-2 C₁₀H₁₄ClNO₃ Meta Methyl Phenoxy linkage, HCl salt
Methyl 2-(4-(aminomethyl)phenyl)acetate 444807-46-9 C₁₀H₁₃NO₂ Para Methyl Direct phenyl linkage (no phenoxy)
Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl 210113-92-1 C₁₁H₁₅ClNO₂ Meta Ethyl Ethyl ester, phenyl linkage
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate HCl 714230-22-5 C₉H₁₉ClNO₂ Aliphatic chain Methyl Aliphatic backbone, branched chain

Key Observations :

  • Ester Group Variation : Ethyl esters (e.g., 210113-92-1) may enhance lipophilicity compared to methyl esters, affecting membrane permeability .
  • Backbone Differences : Aliphatic analogs like 714230-22-5 lack aromatic rings, which could reduce π-π stacking interactions in biological systems .

Pharmacologically Relevant Compounds

Roxatidine Acetate Hydrochloride (CAS: 93793-83-0)

Roxatidine acetate hydrochloride is a histamine H₂-receptor antagonist used to treat gastric ulcers . Unlike the target compound, it features a piperidinylmethyl group and a phthalimide moiety, extending its pharmacological activity through enhanced receptor affinity and metabolic stability .

Key Differences :

  • Complexity : Roxatidine’s elongated propan-1-yl chain and piperidine substitution enable prolonged therapeutic effects.

Physicochemical and Hazard Profiles

Key Observations :

  • The target compound poses acute toxicity (H302) and skin/eye irritation risks (H315, H319) , necessitating stringent handling .
  • Simpler esters like methyl 2-hydroxyacetate lack detailed hazard data, suggesting lower reactivity .

Biological Activity

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a phenoxyacetate backbone with an aminomethyl substituent, positions it as a promising candidate for various pharmacological investigations. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}ClN1_{1}O3_{3}
  • Molecular Weight : Approximately 239.70 g/mol
  • CAS Number : 2260933-02-4

The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological applications. The compound undergoes various chemical reactions due to its functional groups, including nucleophilic substitutions and hydrolysis.

This compound is hypothesized to interact with several biological targets, influencing various biochemical pathways:

  • Enzyme Interactions : The compound may interact with enzymes such as carboxypeptidase B, potentially influencing protein degradation pathways through nucleophilic attacks on the enzyme's active site.
  • Receptor Binding : Preliminary studies suggest that it may bind to neurotransmitter receptors, affecting neurotransmitter regulation and metabolic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity in the following areas:

  • Antimicrobial Activity : Studies have demonstrated its potential effectiveness against certain bacterial strains, suggesting a role in developing new antimicrobial agents.
  • Neuropharmacological Effects : Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. For instance, its structural similarity to known GPR88 agonists suggests potential therapeutic applications in alcohol addiction treatment .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of specific bacterial strains
NeuropharmacologicalPotential GPR88 agonist; affects alcohol intake
Enzyme InteractionPossible substrate for carboxypeptidase B
CytotoxicityExhibits selective cytotoxicity in cancer cells

Detailed Research Findings

  • Antimicrobial Studies : A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Neuropharmacological Investigations : Research on GPR88 agonists showed that compounds similar to this compound could reduce alcohol self-administration in rodent models, indicating potential for addiction treatment .
  • Cytotoxicity Assays : In vitro assays demonstrated selective cytotoxic effects against certain cancer cell lines, suggesting that the compound could be further explored for anticancer properties .

Q & A

(Basic) What are the key considerations for designing a synthetic route for Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride?

Methodological Answer:
Optimizing the synthesis requires careful selection of coupling reagents and reaction conditions. For example, carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation, while additives such as NHS (N-hydroxysuccinimide) improve reaction efficiency by stabilizing active intermediates . Reaction parameters (temperature, solvent polarity, and pH) should be systematically varied to maximize yield. Structural analogs like Roxatidine Acetate Hydrochloride (CAS 93793-83-0) provide reference protocols for protecting/deprotecting functional groups during synthesis .

(Basic) Which analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of the aminomethylphenoxy and ester functional groups. Compare shifts with structurally related compounds (e.g., Roxatidine Acetate Hydrochloride) to resolve ambiguities .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis. Reference standards (e.g., pharmaceutical impurities like Ethylphenidate Hydrochloride) validate retention times and detect byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragments, while LC-MS identifies trace impurities .

(Advanced) How to address discrepancies in spectroscopic data between experimental and theoretical predictions?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. For example:

  • Compare experimental NMR data with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) to identify discrepancies in chemical shifts .
  • Cross-validate using analogs like Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS 208124-61-2), which shares structural motifs, to isolate spectral artifacts .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or rotational isomers .

(Advanced) What strategies are effective for impurity profiling and identification?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and monitor degradation products via HPLC-MS. For example, hydrolytic cleavage of the ester group may yield 3-(aminomethyl)phenol .
  • Reference Standards: Use certified impurities (e.g., Ethylphenidate Hydrochloride, CAS 19716-79-1) as benchmarks to quantify and identify byproducts .
  • Isolation and Characterization: Scale-up impurities via preparative HPLC and characterize isolated fractions using HRMS and 2D NMR .

(Basic) What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent thermal degradation .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ester or hydrochloride groups .
  • Light Sensitivity: Protect from UV exposure by using amber glassware, as light may induce radical-mediated decomposition .

(Advanced) How to evaluate the compound's pharmacokinetic properties using in silico models?

Methodological Answer:

  • Lipinski’s Rule of Five: Assess drug-likeness by calculating molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors. Structural analogs like Fluoxetine derivatives (CAS 736175-49-8) provide benchmarks for solubility and permeability .
  • ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity. For example, the compound’s solubility in DMSO (>5 mg/mL) suggests suitability for in vitro assays .
  • Molecular Docking: Simulate interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina to prioritize synthesis of derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride
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Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride

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